molecular formula C17H12Cl2N2O3 B6003692 N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B6003692
M. Wt: 363.2 g/mol
InChI Key: OGFDQLIOMQCAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPA, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. The inhibition of PARP by DPA has been shown to have several beneficial effects in various scientific applications.

Mechanism of Action

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits PARP by binding to its catalytic domain, preventing it from catalyzing the transfer of ADP-ribose groups to target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cells that are dependent on PARP-mediated DNA repair pathways.
Biochemical and Physiological Effects:
The inhibition of PARP by N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which can trigger cell death pathways such as apoptosis or necrosis. It can also lead to the activation of immune responses and the induction of inflammation. Additionally, the inhibition of PARP has been shown to have beneficial effects in various disease models, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages as a research tool. It is a potent and specific PARP inhibitor, which allows for the selective modulation of PARP-mediated pathways. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects on PARP-independent pathways are not well understood, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. Another area of interest is the investigation of the effects of PARP inhibition on non-cancerous cells, such as immune cells and neurons. Additionally, N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide could be used in combination with other drugs to enhance their efficacy in cancer treatment or other disease models. Finally, the effects of N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide on PARP-independent pathways should be further investigated to fully understand its mechanism of action.

Synthesis Methods

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be synthesized through a multistep process involving the reaction of 2,5-dichloroaniline with phthalic anhydride, followed by cyclization and amidation reactions. The purity of the synthesized N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively used in scientific research due to its potent PARP inhibitory activity. PARP is an enzyme that is involved in DNA repair and cell death pathways, and its inhibition by N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have several beneficial effects in various scientific applications. For example, N-(2,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in cancer research to sensitize cancer cells to chemotherapy and radiation therapy by preventing DNA repair. It has also been used in neurodegenerative disease research to protect neurons from cell death by preventing PARP-mediated DNA damage.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-10-5-6-13(19)14(9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFDQLIOMQCAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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